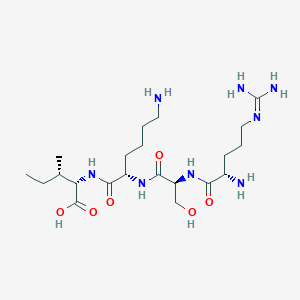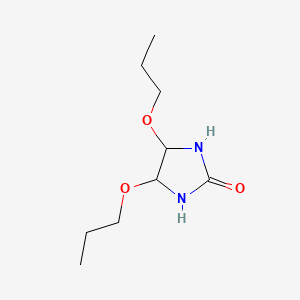
3-Methyl-1-octylpyridin-1-ium trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-octylpyridin-1-ium trifluoromethanesulfonate: is a chemical compound with the molecular formula C15H24F3NO3S and a molecular weight of 355.42 g/mol . This compound belongs to the class of pyridinium salts and is characterized by the presence of a trifluoromethanesulfonate anion. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-octylpyridin-1-ium trifluoromethanesulfonate typically involves the quaternization of 3-methylpyridine with 1-octyl bromide, followed by anion exchange with trifluoromethanesulfonate. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same quaternization and anion exchange steps, with careful control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-1-octylpyridin-1-ium trifluoromethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The pyridinium ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as halides or alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinium salts, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-octylpyridin-1-ium trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst or reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-octylpyridin-1-ium trifluoromethanesulfonate involves its interaction with molecular targets through ionic and covalent bonding. The pyridinium cation can interact with negatively charged sites on biomolecules or catalysts, while the trifluoromethanesulfonate anion can participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its use, such as in catalysis or biological systems .
Vergleich Mit ähnlichen Verbindungen
- 1-Octyl-3-methylimidazolium trifluoromethanesulfonate
- 1-Octyl-3-methylpyridinium trifluoromethanesulfonate
- 1-Octyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide
Comparison: Compared to similar compounds, 3-Methyl-1-octylpyridin-1-ium trifluoromethanesulfonate is unique due to its specific combination of the pyridinium cation and trifluoromethanesulfonate anion. This combination imparts distinct chemical properties, such as higher thermal stability and unique solubility characteristics, making it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
929602-03-9 |
|---|---|
Molekularformel |
C15H24F3NO3S |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
3-methyl-1-octylpyridin-1-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C14H24N.CHF3O3S/c1-3-4-5-6-7-8-11-15-12-9-10-14(2)13-15;2-1(3,4)8(5,6)7/h9-10,12-13H,3-8,11H2,1-2H3;(H,5,6,7)/q+1;/p-1 |
InChI-Schlüssel |
XPNAZZWNOACNNO-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCC[N+]1=CC=CC(=C1)C.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide](/img/structure/B14168988.png)



![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide](/img/structure/B14169005.png)





![N'-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(5-methyltetrazol-2-yl)adamantane-1-carbohydrazide](/img/structure/B14169040.png)


![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B14169069.png)
